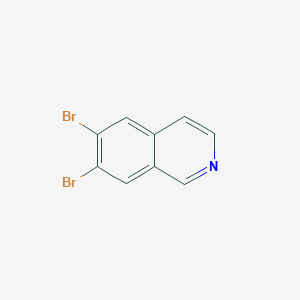

6,7-Dibromoisoquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6,7-dibromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTFILGUWPYHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311277 | |

| Record name | Isoquinoline, 6,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307316-84-2 | |

| Record name | Isoquinoline, 6,7-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1307316-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline, 6,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Functionalization of 6,7 Dibromoisoquinoline

Nucleophilic Substitution Reactions of Bromine Atoms

While nucleophilic aromatic substitution (SNAr) on simple aryl halides can be challenging, the electronic properties of the isoquinoline (B145761) ring system can facilitate such reactions under specific conditions. wikipedia.org The two bromine atoms at the C6 and C7 positions can be replaced by various nucleophiles to generate a range of functionalized isoquinoline derivatives.

The selective substitution of one bromine atom in the presence of the other is a key strategy for the stepwise functionalization of the 6,7-dibromoisoquinoline scaffold. Achieving selectivity often depends on controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the nucleophile. While the electronic environment of the C6 and C7 positions is similar, subtle differences can be exploited. In many di-halogenated aromatic systems, the first substitution can electronically influence the reactivity of the second halogen, either activating or deactivating it towards further substitution. savemyexams.comsavemyexams.com By carefully modulating the reaction parameters, it is often possible to isolate the mono-substituted product in satisfactory yields before the second displacement occurs.

The introduction of nitrogen and oxygen nucleophiles is a common strategy for synthesizing valuable isoquinoline derivatives. This compound can be converted into diaminoisoquinolines or dialkoxyisoquinolines through nucleophilic substitution. For instance, reaction with ammonia (B1221849) or primary/secondary amines under elevated temperature and pressure, sometimes with copper catalysis (Ullmann condensation), can lead to the corresponding 6,7-diaminoisoquinoline derivatives. Similarly, treatment with alkoxides, such as sodium methoxide (B1231860) or ethoxide, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at high temperatures, yields 6,7-dialkoxyisoquinoline products. These reactions provide access to compounds with potentially interesting biological activities and serve as precursors for more complex molecular architectures. mdpi.comrsc.org

The table below summarizes representative conditions for nucleophilic substitution reactions.

| Starting Material | Nucleophile | Reagents/Conditions | Product |

| This compound | R-NH₂ | High Temperature, Pressure, (often Cu-catalyzed) | 6,7-Bis(alkylamino)isoquinoline |

| This compound | NaOR | High Temperature, Polar aprotic solvent (e.g., DMF) | 6,7-Dialkoxyisoquinoline |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and this compound is an excellent substrate for these transformations. mdpi.com Palladium and copper catalysts are most frequently employed to activate the C-Br bonds, enabling coupling with a wide array of partners. nih.gov The general reactivity trend for halogens in these reactions is I > Br > OTf > Cl, making aryl bromides highly suitable substrates. libretexts.org

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms C-C bonds between an organohalide and an organoboron compound. wikipedia.orglibretexts.org this compound can be coupled with various aryl- or vinyl-boronic acids or their esters to produce 6,7-diaryl- or 6,7-divinylisoquinolines. yonedalabs.com The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgorganic-synthesis.com By using a stoichiometric amount of the boronic acid, it is possible to achieve a double coupling, replacing both bromine atoms. Alternatively, careful control of stoichiometry and reaction conditions can favor selective mono-coupling, yielding 6-bromo-7-arylisoquinoline or 7-bromo-6-arylisoquinoline intermediates for further diversification.

The following table presents typical conditions for Suzuki-Miyaura coupling reactions.

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 6,7-Diphenylisoquinoline |

| This compound | Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 6,7-Di(thiophen-2-yl)isoquinoline |

| This compound | Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 6,7-Divinylisoquinoline |

The Sonogashira coupling reaction is a reliable method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst in the presence of an amine base. libretexts.org Reacting this compound with terminal alkynes under Sonogashira conditions allows for the direct introduction of alkynyl groups at the C6 and C7 positions. This transformation is valuable for the synthesis of rigid, linear structures and for creating precursors to polycyclic aromatic systems or functional materials. Similar to other cross-coupling reactions, both mono- and di-alkynylated products can be obtained by controlling the reaction stoichiometry and conditions. nih.gov

Below are representative examples of Sonogashira coupling reactions.

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 6,7-Bis(phenylethynyl)isoquinoline |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 6,7-Bis(trimethylsilylethynyl)isoquinoline |

Beyond the Suzuki and Sonogashira reactions, the bromine atoms of this compound can participate in a variety of other transition metal-catalyzed transformations.

Heck Coupling: This palladium-catalyzed reaction couples aryl halides with alkenes to form substituted alkenes. This compound can react with alkenes like styrene (B11656) or acrylates to yield 6,7-distyrylisoquinoline or the corresponding diacrylate derivatives, respectively. libretexts.org

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method provides an alternative to classical nucleophilic substitution for synthesizing aminoisoquinolines, often proceeding under milder conditions with a broader substrate scope.

Stille Coupling: Involves the palladium-catalyzed coupling of organohalides with organostannane reagents. mdpi.com It offers a complementary method to Suzuki coupling for forming C-C bonds.

Ullmann Condensation: A classical copper-catalyzed reaction that is particularly useful for forming C-O, C-N, and C-S bonds. mdpi.com It is often employed for reactions with nucleophiles that are less effective in palladium-catalyzed systems.

These diverse catalytic methods underscore the utility of this compound as a versatile platform for constructing complex molecular frameworks. mdpi.com

Lithium-Halogen Exchange Reactions for Enhanced Reactivity

Lithium-halogen exchange is a potent method for the transformation of aryl halides into highly reactive organolithium species. This reaction is particularly useful for introducing a wide range of electrophiles that are not accessible through direct cross-coupling methods. The exchange of a bromine atom on the this compound scaffold with lithium would generate a nucleophilic center, opening up avenues for further functionalization.

| Reagent | Potential Electrophiles | Potential Products |

| n-Butyllithium | Formaldehyde | 6-Bromo-7-(hydroxymethyl)isoquinoline |

| sec-Butyllithium | N,N-Dimethylformamide | 6-Bromo-7-formylisoquinoline |

| tert-Butyllithium | Carbon dioxide | 6-Bromoisoquinoline-7-carboxylic acid |

Oxidative Functionalization and Conversion to Isoquinolinones

The oxidation of the isoquinoline core can lead to the formation of isoquinolinone derivatives, which are another important class of heterocyclic compounds with diverse biological activities. The conversion of this compound to the corresponding isoquinolinone would involve the introduction of an oxygen atom at the C1 position.

Direct oxidation of the isoquinoline ring can be challenging and may require specific reagents and conditions. A common strategy involves the N-oxidation of the isoquinoline nitrogen followed by rearrangement or further functionalization. Alternatively, the synthesis of isoquinolinones can be achieved through the cyclization of appropriate precursors. While direct oxidative functionalization of this compound to an isoquinolinone is not well-documented, a patent describes a method for preparing 7-bromoisoquinoline, which involves a diazotization-bromination sequence on an aminoisoquinoline precursor. google.com This suggests that functional group interconversion on a pre-formed isoquinoline ring is a viable approach. The oxidation of substituted isoquinolines can be influenced by the nature and position of the substituents on the benzene (B151609) ring. nih.gov

Spirocyclization and Fused Ring System Formation

The presence of two reactive bromine atoms on the this compound backbone provides an excellent platform for the construction of more complex molecular architectures, including spirocyclic and fused-ring systems.

Reactions with Binucleophilic Reagents for Spiro-Isoquinoline Derivatives

Spiro-isoquinoline derivatives are a fascinating class of compounds characterized by a common carbon atom shared by the isoquinoline ring and another cyclic system. The synthesis of such structures from this compound could potentially be achieved through a tandem reaction sequence involving a double cross-coupling or a combination of lithium-halogen exchange and subsequent cyclization with a suitable binucleophilic reagent.

For instance, a sequential reaction where one bromine is first substituted with a group containing a nucleophilic center, followed by an intramolecular reaction with the second bromine, could lead to the formation of a spirocyclic system. While direct examples starting from this compound are scarce, the synthesis of spiro-isoquinoline-piperidine derivatives has been reported through multi-step sequences involving the construction of the spirocyclic core prior to the formation of the isoquinoline ring. nih.gov The general strategy often involves the creation of a quaternary carbon center that serves as the spiro-atom.

Synthesis of Complex Polycyclic Isoquinoline Scaffolds

The two bromine atoms of this compound can be utilized to build fused-ring systems, leading to the synthesis of complex polycyclic isoquinoline scaffolds. This can be achieved through intramolecular cyclization reactions where the substituents introduced at the C6 and C7 positions are designed to react with each other.

One powerful method for the formation of fused rings is the intramolecular Heck reaction. organicreactions.orgwikipedia.org In a hypothetical scenario, if this compound is sequentially functionalized with an alkene-containing substituent at one position and an aryl or vinyl group at the other, a subsequent intramolecular Heck reaction could facilitate the formation of a new ring fused to the isoquinoline core. The synthesis of benzo[g]isoquinolines, for example, involves the annulation of a benzene ring onto the isoquinoline framework. While specific syntheses from this compound are not detailed, general methods for the synthesis of benzo-fused quinolines and isoquinolines often involve cyclization reactions of appropriately substituted precursors. medwinpublisher.org

C-H Functionalization Strategies on Isoquinoline and its Brominated Analogues

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. The application of C-H functionalization to the isoquinoline nucleus and its brominated analogues like this compound offers a direct route to introduce new substituents.

Spectroscopic Characterization and Structural Elucidation of 6,7 Dibromoisoquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 6,7-dibromoisoquinoline, the substitution pattern leaves five protons on the isoquinoline (B145761) core: H-1, H-3, H-4, H-5, and H-8. The electron-withdrawing effect of the nitrogen atom and the bromine substituents significantly influences the chemical shifts of these protons, causing them to appear in the aromatic region of the spectrum (typically δ 7.0-9.5 ppm). oregonstate.edu

The proton at the C-1 position is typically the most deshielded due to its proximity to the electronegative nitrogen atom, resulting in a signal at the lowest field. The protons on the pyridine (B92270) ring (H-3 and H-4) often appear as a pair of doublets, showing coupling to each other. The protons on the benzene (B151609) ring (H-5 and H-8) would appear as singlets in the spectrum of this compound itself, as they lack adjacent protons for spin-spin coupling. The precise chemical shifts are sensitive to the solvent and the presence of other substituents on the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 9.0 - 9.4 | s | - |

| H-3 | 8.4 - 8.6 | d | ~5-6 |

| H-4 | 7.6 - 7.8 | d | ~5-6 |

| H-5 | 8.0 - 8.2 | s | - |

| H-8 | 7.8 - 8.0 | s | - |

Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. A standard broadband-decoupled ¹³C NMR spectrum of this compound would display nine distinct signals, corresponding to the nine carbon atoms in the isoquinoline ring system.

The carbons directly bonded to the bromine atoms (C-6 and C-7) are significantly influenced by the halogen's electronegativity and would appear at a characteristic chemical shift. The quaternary carbons (C-4a, C-8a) typically show weaker signals than the protonated carbons. The chemical shifts are indicative of the electronic environment of each carbon atom, allowing for the complete mapping of the carbon skeleton. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 151 - 153 |

| C-3 | 142 - 144 |

| C-4 | 120 - 122 |

| C-4a | 135 - 137 |

| C-5 | 130 - 132 |

| C-6 | 123 - 125 |

| C-7 | 125 - 127 |

| C-8 | 128 - 130 |

| C-8a | 127 - 129 |

Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.

For this compound, an HMBC spectrum would show key correlations that piece the structure together. For example:

The proton at C-1 (H-1) would show a correlation to the quaternary carbon C-8a, confirming the fusion of the two rings.

The proton at C-5 (H-5) would show correlations to C-4, C-4a, and C-6, definitively placing it adjacent to the dibrominated portion of the benzene ring.

The proton at C-8 (H-8) would show correlations to C-1, C-4a, and C-7, confirming its position on the other side of the ring fusion.

These long-range correlations provide unequivocal evidence for the connectivity of the entire molecule, leaving no ambiguity in the structural assignment. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of a this compound derivative would exhibit several characteristic absorption bands that confirm the presence of the isoquinoline core and the carbon-bromine bonds.

Key vibrational modes include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, indicating the presence of hydrogens on the aromatic rings.

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the heterocyclic and aromatic rings appear in the 1500-1650 cm⁻¹ region. rsc.org

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are found in the 650-900 cm⁻¹ region, and their specific frequencies can sometimes give clues about the substitution pattern.

C-Br Stretching: The carbon-bromine bond stretch is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, providing direct evidence of the bromine substituents.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Heterocyclic C=N | Stretching | 1610 - 1650 |

| Aromatic C-H | Bending (out-of-plane) | 800 - 900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. wikipedia.org

For this compound, the most distinctive feature in its mass spectrum is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (approximately 50.5% and 49.5%, respectively). wpmucdn.com A molecule containing two bromine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M•⁺):

An M•⁺ peak (containing two ⁷⁹Br atoms).

An [M+2]•⁺ peak (containing one ⁷⁹Br and one ⁸¹Br atom).

An [M+4]•⁺ peak (containing two ⁸¹Br atoms).

The relative intensities of these peaks will be in an approximate ratio of 1:2:1, which is a definitive signature for a dibrominated compound. researchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the calculation of the exact molecular formula. rsc.org

Under electron ionization (EI), the molecular ion can undergo fragmentation. libretexts.org Common fragmentation pathways for halogenated aromatic compounds include the loss of a bromine atom ([M-Br]⁺) or the sequential loss of both bromine atoms. youtube.com

Table 4: Expected Isotopic Pattern for the Molecular Ion of this compound (C₉H₅Br₂N)

| Ion | Isotopic Composition | Expected m/z | Relative Intensity |

|---|---|---|---|

| M•⁺ | C₉H₅⁷⁹Br₂N | 284.88 | ~100% (reference) |

| [M+2]•⁺ | C₉H₅⁷⁹Br⁸¹BrN | 286.88 | ~198% |

| [M+4]•⁺ | C₉H₅⁸¹Br₂N | 288.88 | ~98% |

Note: The theoretical ratio is approximately 1:2:1. m/z values are based on the most abundant isotopes.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While NMR, IR, and MS provide compelling evidence for the structure of this compound, single-crystal X-ray crystallography offers the most definitive and unambiguous structural proof. rsc.org This technique determines the precise spatial arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.

An X-ray crystallographic analysis of a suitable crystal of a this compound derivative would provide:

Absolute Confirmation of Connectivity: It confirms the bonding arrangement of all atoms, verifying the location of the bromine atoms at the C-6 and C-7 positions.

Precise Bond Lengths and Angles: It measures the exact distances between bonded atoms and the angles between them, offering insight into the molecule's geometry.

Intermolecular Interactions: It reveals how molecules are arranged in the crystal lattice, detailing any intermolecular forces such as π-π stacking or halogen bonding that may be present in the solid state. nih.gov

This technique provides a three-dimensional model of the molecule, serving as the ultimate confirmation of the structure elucidated by other spectroscopic methods.

Computational and Theoretical Investigations of 6,7 Dibromoisoquinoline Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the stability, reactivity, and electronic characteristics of 6,7-dibromoisoquinoline. These methods provide a molecular-level picture of the electron distribution and orbital interactions that govern its chemical properties.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of heterocyclic compounds. researchgate.net For the isoquinoline (B145761) framework, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and compute various molecular properties. tandfonline.com Studies on the parent isoquinoline molecule have determined its dipole moment to be approximately 2.004 D and have calculated its rotational constants, providing foundational data that aligns well with experimental results. researchgate.nettandfonline.com

| Property | Calculated Value |

|---|---|

| Dipole Moment | 2.004 D tandfonline.com |

| Rotational Constants | 3.101, 1.22, 0.875 GHz tandfonline.com |

| HOMO Energy | -5.581 eV tandfonline.com |

| LUMO Energy | -1.801 eV tandfonline.com |

| HOMO-LUMO Gap (ΔE) | 3.78 eV tandfonline.com |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and spatial distributions of these orbitals are critical for predicting how a molecule will interact with other reagents. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. tandfonline.comwuxiapptec.com

For this compound, the electron-withdrawing bromine atoms are expected to lower the energy of both the HOMO and LUMO levels compared to the parent isoquinoline. The distribution of these orbitals determines the most likely sites for electrophilic and nucleophilic attack. Computational analysis can visualize these orbitals, showing where the electron density is highest (HOMO) and where it is most deficient (LUMO), thereby predicting the regioselectivity of various reactions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. nih.gov These parameters, derived using Koopmans' theorem, provide a quantitative basis for comparing the reactivity of different compounds. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. nih.gov |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. nih.gov |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. tandfonline.com |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. nih.gov |

| Global Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Measures the propensity to accept electrons. nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the intricate details of chemical reaction mechanisms, including the identification of transient species and the calculation of energy barriers that control reaction rates.

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state (TS). ucsb.edu Locating the precise geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its feasibility. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. ucsb.edu

Methods such as the Quadratic Synchronous Transit (QST2, QST3) and the Berny optimization algorithm are used to locate these transition structures. dailymotion.comjoaquinbarroso.com Once a transition state is found, its structure must be verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. joaquinbarroso.com The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter that governs the reaction rate. By mapping the entire reaction pathway, including intermediates and transition states, a complete potential energy surface can be constructed, offering a detailed view of the reaction's energetics. acs.org

| Parameter | Description |

|---|---|

| ΔErxn | Energy difference between products and reactants. |

| Ea (Forward) | Activation energy for the forward reaction (ETS - EReactants). |

| Ea (Reverse) | Activation energy for the reverse reaction (ETS - EProducts). |

| ΔG‡ | Gibbs free energy of activation, which includes thermal and entropic corrections. acs.org |

Many reactions involving substituted aromatic rings can yield multiple isomers. Computational modeling is highly effective at explaining and predicting the observed regioselectivity and stereoselectivity. For this compound, reactions such as electrophilic aromatic substitution, nucleophilic substitution, or metal-catalyzed cross-coupling could occur at several different positions on the heterocyclic ring system.

The regiochemical outcome of a reaction is determined by the relative activation energies of the transition states leading to the different possible products. acs.org By calculating the energy barriers for all plausible reaction pathways, computational chemists can identify the path of least resistance, which corresponds to the major product observed experimentally. For instance, DFT calculations can compare the transition state energies for substitution at the C4, C5, or C8 positions of the isoquinoline ring, thereby rationalizing why one isomer is formed preferentially. acs.org Factors such as steric hindrance and the electronic influence of the bromine substituents are quantitatively assessed in these models, providing a robust explanation for the reaction's selectivity. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically focus on isolated molecules in the gas phase, molecular modeling and dynamics (MD) simulations provide insights into the behavior of molecules in a condensed phase (e.g., in solution or in a biological environment). MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

For this compound, MD simulations could be used to study its conformational flexibility, its solvation in different solvents, or its interaction with larger molecules such as enzymes or DNA. nih.gov These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. By simulating the system for nanoseconds or longer, MD can reveal dynamic processes, such as how the molecule diffuses in a solvent, how it binds to a receptor site, and the stability of the resulting complex. mdpi.commdpi.com Such studies are particularly relevant in drug design, where understanding the dynamic interactions between a small molecule and its biological target is essential.

Conformational Analysis of Derivatives

The stability of different conformers is influenced by several factors, including torsional strain, steric interactions, and angle strain. libretexts.org In the case of this compound derivatives, the bulky bromine atoms on the benzene (B151609) ring component significantly influence the electronic distribution and steric profile of the molecule. While the aromatic isoquinoline core is planar, any non-aromatic substituents or modifications to the ring system will introduce conformational flexibility.

For instance, in a hypothetical 1-alkyl-6,7-dibromo-1,2,3,4-tetrahydroisoquinoline derivative, the heterocyclic ring would adopt a non-planar, half-chair conformation. Computational methods, such as dihedral driver calculations, can be employed to systematically rotate specific bonds and calculate the potential energy of the resulting conformers. nih.gov This allows for the identification of energy minima, which correspond to the most stable conformations. The presence of the two bromine atoms would sterically influence the orientation of substituents, particularly at neighboring positions, favoring conformations that minimize steric clash.

Table 1: Theoretical Conformational Energy Profile of a Hypothetical 1-Substituted-6,7-Dibromotetrahydroisoquinoline

| Dihedral Angle (τ) | Relative Potential Energy (kcal/mol) | Conformation Type | Key Interactions Noted |

| 60° | 0.0 | Staggered (Gauche) | Minimum energy; pseudo-equatorial substituent orientation favored. |

| 120° | 3.5 | Eclipsed | Torsional strain from eclipsing C-H and C-N bonds. |

| 180° | 0.8 | Staggered (Anti) | Low energy, but slight steric interaction with the heterocyclic ring. |

| 240° | 3.2 | Eclipsed | High torsional strain. |

| 300° | 5.1 | Eclipsed | Severe steric clash between substituent and ring hydrogen. |

Note: This table is illustrative, based on general principles of conformational analysis. Specific energy values would require detailed quantum mechanical calculations for a precise derivative.

Prediction of Ligand-Target Interactions in Scaffold Research

The isoquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. eurekaselect.com Computational methods are indispensable for predicting how derivatives of a scaffold like this compound might interact with specific biological targets, such as proteins or enzymes. This predictive insight is a cornerstone of rational drug design, helping to prioritize which compounds to synthesize and test. nih.gov

Molecular Docking is a primary technique used for this purpose. semanticscholar.org It involves placing a model of the ligand (the this compound derivative) into the 3D structure of a biological target's binding site and calculating a "docking score," which estimates the binding affinity. nih.gov The bromine atoms at the 6 and 7 positions are particularly significant in these interactions. They increase the lipophilicity of their region of the molecule and can participate in specific non-covalent interactions, such as halogen bonds, with electron-donating residues (e.g., the backbone carbonyls of amino acids) in the protein's binding pocket.

Pharmacophore Modeling is another ligand-based approach that defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.govnih.gov A pharmacophore model can be generated from a set of active molecules and then used as a 3D query to screen virtual libraries for new compounds, including novel this compound derivatives, that fit the model and are therefore likely to be active. frontiersin.orgfrontiersin.org

For example, if the isoquinoline scaffold was being investigated for activity against a protein kinase, docking studies could predict the specific interactions between a series of this compound analogs and the kinase's ATP-binding site. These predictions can guide the modification of substituents to enhance binding affinity and selectivity. eurekaselect.com

Table 2: Predicted Interactions for a Hypothetical this compound Inhibitor in a Kinase Binding Site

| Ligand Moiety | Protein Residue | Interaction Type | Predicted Contribution to Binding |

| Isoquinoline Nitrogen | Lysine 721 | Hydrogen Bond | Critical for anchoring the ligand in the hinge region. |

| 6-Bromo Substituent | Leucine 820 | Hydrophobic / Halogen Bond | Enhances binding affinity and occupies a hydrophobic pocket. |

| 7-Bromo Substituent | Valine 702 | Hydrophobic Interaction | Fills a sub-pocket, contributing to selectivity. |

| Phenyl group at C1 | Phenylalanine 699 | π-π Stacking | Stabilizes the ligand through aromatic interactions. |

Note: This table represents a hypothetical output from a molecular docking simulation, illustrating the types of interactions that guide scaffold-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Studies: Methodologies and Predictive Models in Chemical Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.trlongdom.org These models are highly valuable in chemical biology and drug discovery for predicting the activity of unsynthesized compounds, optimizing lead compounds, and understanding the molecular properties that govern biological function. researchgate.netnih.gov

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules in a series lead to corresponding variations in their biological activities. researchgate.net To build a QSAR model for this compound derivatives, a dataset of compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is required.

Methodologies: The process begins by generating numerical representations of the molecules, known as molecular descriptors . These can range from simple properties (e.g., molecular weight, logP) to complex 3D parameters. nih.gov

2D-QSAR: This approach uses descriptors derived from the 2D representation of the molecule, such as topological indices and counts of structural fragments.

3D-QSAR: This advanced method considers the 3D structure of the molecules. Prominent 3D-QSAR techniques include:

Comparative Molecular Field Analysis (CoMFA): This method calculates the steric and electrostatic fields surrounding each molecule in a dataset and correlates these fields with biological activity. plos.orgnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship. nih.govacs.org

Once descriptors are calculated, statistical methods like Partial Least Squares (PLS) regression are used to build the mathematical model. nih.gov The predictive power of the model is rigorously validated using internal techniques (e.g., cross-validation, where the model is built on a subset of the data and tested on the rest) and external validation (testing on a set of compounds not used in model generation). plos.orgnih.gov Key statistical metrics include the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for the external test set (r²_pred). plos.org

Predictive Models: A successful QSAR model for a series of this compound derivatives would result in an equation that quantitatively links specific descriptors to activity. For instance, a model might show that increasing the electron-withdrawing character of a substituent at position 1 and increasing the hydrophobicity at position 4 enhances the inhibitory activity against a particular target. The graphical outputs of 3D-QSAR models (contour maps) are particularly insightful, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. plos.org

Table 3: Hypothetical Dataset for a QSAR Study of this compound Derivatives

| Compound ID | R1-Substituent | R4-Substituent | Experimental pIC₅₀ |

| DBQ-01 | -H | -H | 5.2 |

| DBQ-02 | -CH₃ | -H | 5.5 |

| DBQ-03 | -CF₃ | -H | 6.8 |

| DBQ-04 | -H | -Cl | 5.9 |

| DBQ-05 | -H | -OCH₃ | 5.4 |

| DBQ-06 | -CF₃ | -Cl | 7.5 |

| DBQ-07 | -CH₃ | -OCH₃ | 5.1 |

Note: This table illustrates the type of data required to initiate a QSAR study. pIC₅₀ is the negative logarithm of the IC₅₀ value.

Table 4: Summary of a Hypothetical 3D-QSAR (CoMFA) Model Performance

| Statistical Parameter | Value | Interpretation |

| q² (Cross-validated r²) | 0.695 | Good internal model robustness and predictability. plos.org |

| r² (Non-cross-validated r²) | 0.947 | Strong correlation between predicted and experimental activity for the training set. plos.org |

| r²_pred (External validation) | 0.875 | Excellent predictive power for an external test set of compounds. plos.org |

| F-statistic | 150.2 | High statistical significance of the model. |

| Standard Error of Estimate (SEE) | 0.25 | Low error in the predicted activity values. |

These predictive models are powerful tools that allow researchers to virtually screen and prioritize novel this compound derivatives, thereby accelerating the discovery process and reducing the costs associated with extensive synthesis and biological testing. nih.govmdpi.com

Research Applications and Potential of 6,7 Dibromoisoquinoline Scaffolds in Advanced Chemical Sciences

Applications in Medicinal Chemistry Research Programs

The isoquinoline (B145761) framework is a well-established privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, antiviral, and multidrug resistance reversal properties. nih.govmdpi.comnih.gov The nature and position of substituents on the isoquinoline ring are critical for determining the biological activity and target specificity.

Development of Isoquinoline-Based Scaffolds for Enzyme Inhibitors (e.g., Tyrosyl DNA Phosphodiesterase II, Human Carbonic Anhydrase, EGFR/HER-2 Kinase)

The isoquinoline scaffold has been successfully utilized to develop inhibitors for a variety of enzymes implicated in human diseases.

Tyrosyl DNA Phosphodiesterase II (TDP2): TDP2 is a crucial enzyme in the repair of DNA damage caused by topoisomerase II (Top2) poisons, which are a class of widely used anticancer drugs. nih.gov Inhibition of TDP2 is a promising strategy to enhance the efficacy of these chemotherapeutic agents. frontiersin.org Research has shown that isoquinoline-1,3-diones are a viable chemotype for the selective inhibition of TDP2. nih.govmdpi.com Structure-activity relationship (SAR) studies on this class of compounds could guide the rational design of novel inhibitors. While direct studies on 6,7-dibromoisoquinoline are limited, the exploration of halogenated derivatives could be a promising avenue for developing potent and selective TDP2 inhibitors.

Human Carbonic Anhydrase (hCA): Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a critical role in various physiological processes. nih.govmdpi.com Dysregulation of certain hCA isoforms, such as hCA IX and XII, is associated with tumorigenesis, making them attractive targets for anticancer drug development. nih.govmdpi.com Quinazolinone derivatives, which share structural similarities with isoquinolines, have been investigated as competitive inhibitors of hCA-II. nih.gov The development of isoform-specific inhibitors is a key challenge, and the substitution pattern on the heterocyclic ring is crucial for selectivity. mdpi.com The unique electronic properties of the this compound scaffold could be exploited to design novel and selective hCA inhibitors.

EGFR/HER-2 Kinase: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases, and their overactivity is a hallmark of several cancers. nih.gov Dual targeting of EGFR and HER2 is a validated anticancer strategy. rsc.org Quinoline (B57606) and isoquinoline-tethered quinazoline (B50416) derivatives have been developed as potent EGFR/HER-2 dual-target inhibitors. rsc.orgrsc.orgbohrium.com The substitution pattern on the quinoline or isoquinoline moiety significantly influences the inhibitory activity and selectivity. For instance, the development of isoquinoline-tethered quinazoline derivatives has led to enhanced HER2 inhibition over EGFR. nih.govrsc.orgresearchgate.net This suggests that the this compound scaffold could serve as a valuable building block for the synthesis of new EGFR/HER-2 inhibitors with improved pharmacological profiles.

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Isoquinoline-1,3-diones | Tyrosyl DNA Phosphodiesterase II (TDP2) | Identified as a viable chemotype for selective TDP2 inhibition. nih.gov |

| Quinazolinones | Human Carbonic Anhydrase-II (hCA-II) | Demonstrated competitive inhibition of hCA-II. nih.gov |

| Isoquinoline-tethered quinazolines | EGFR/HER-2 Kinase | Showed enhanced and selective inhibition of HER2 over EGFR. nih.govrsc.org |

Design and Exploration of Potential Antiviral Agents (e.g., SARS-CoV-2 entry inhibitors)

The emergence of viral pandemics has underscored the urgent need for novel antiviral therapies. news-medical.net Isoquinoline alkaloids have been identified as a class of natural products with potential antiviral activity, including against SARS-CoV-2. nih.govresearchgate.net The main protease (Mpro) of SARS-CoV-2 is a key enzyme in the viral replication cycle and a prime target for antiviral drug design. In silico studies have shown that certain isoquinoline alkaloids can act as inhibitors of SARS-CoV-2 Mpro. nih.gov Furthermore, novel tetrahydroisoquinoline-based compounds have been shown to efficiently inhibit SARS-CoV-2 infection in vitro. mdpi.com The development of quinoline-based antivirals has also shown promise. news-medical.netinnoget.com The this compound scaffold, with its potential for diverse chemical modifications, represents an interesting starting point for the design of new antiviral agents targeting various stages of the viral life cycle, including entry and replication.

| Compound Class | Viral Target | Key Findings |

|---|---|---|

| Isoquinoline Alkaloids | SARS-CoV-2 Main Protease (Mpro) | In silico studies suggest potential inhibitory activity. nih.gov |

| Tetrahydroisoquinoline Derivatives | SARS-CoV-2 | Efficiently inhibit viral infection in vitro. mdpi.com |

| Quinoline Derivatives | SARS-CoV-2 Papain-like Protease (PLpro) | A novel inhibitor, Jun13296, showed potent antiviral and anti-inflammatory effects in vivo. news-medical.net |

Investigation in Multidrug Resistance (MDR) Reversal Strategies

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov Isoquinoline alkaloids have been investigated for their ability to reverse MDR in cancer cells. nih.govresearchgate.net Specifically, 6,7-dimethoxytetrahydroisoquinoline derivatives have been identified as potent P-gp modulators, suggesting the importance of the substitution pattern at these positions. nuph.edu.ua The introduction of bromine atoms at the 6 and 7 positions of the isoquinoline ring could lead to compounds with altered lipophilicity and electronic properties, potentially enhancing their interaction with ABC transporters and improving their MDR reversal activity. Research on isoquinolinequinone N-oxides has shown that the addition of a bromine atom at the C(6) or C(7) position results in more cytotoxic derivatives, with some compounds showing potent activity against MDR cells. acs.org

| Compound Class | Mechanism of Action | Key Findings |

|---|---|---|

| Isoquinoline Alkaloids | Reversal of P-gp mediated MDR | Several natural isoquinoline alkaloids show potent anti-MDR effects. nih.gov |

| 6,7-Dimethoxytetrahydroisoquinoline Derivatives | P-gp modulation | Identified as potent modulators of P-gp. nuph.edu.ua |

| Isoquinolinequinone N-Oxides | Inhibition of drug efflux pumps | Brominated derivatives at C(6) or C(7) showed enhanced cytotoxicity against MDR cells. acs.org |

Lead Compound Generation and Scaffold Optimization in Bioactive Molecule Research

The isoquinoline scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to a wide range of biological targets. nih.govmdpi.com The development of novel synthetic methodologies allows for the diverse functionalization of the isoquinoline core, enabling the generation of large libraries of compounds for high-throughput screening. nih.gov The 6,7-disubstituted isoquinoline backbone has been the subject of optimization efforts for various therapeutic targets. For instance, a patent describes novel 6,7-disubstituted-isoquinoline derivatives for the treatment of CNS-related diseases, highlighting that substitution at these positions can prevent undesirable metabolic hydroxylation. google.comgoogleapis.com Furthermore, the discovery of 4,6- and 5,7-disubstituted isoquinoline derivatives as protein kinase C ζ inhibitors demonstrates the utility of exploring different substitution patterns on the isoquinoline ring. nih.gov The this compound scaffold, with two reactive bromine atoms, provides an excellent platform for lead compound generation through various cross-coupling reactions, allowing for the systematic exploration of the chemical space around the isoquinoline core to optimize biological activity.

Exploration in Agrochemical Research and Development

The development of new pesticides is crucial for ensuring food security. Natural products and their synthetic analogs have historically been a rich source of new agrochemicals. nih.gov

Synthesis of Potential Pesticidal Agents

Isoquinoline derivatives have found applications in the agrochemical industry as insecticides and fungicides. google.com A Chinese patent details a synthetic method for 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid, a compound intended for the manufacture of efficient pesticides. google.com This indicates that halogenated isoquinoline scaffolds are of interest in this field. While direct studies on the pesticidal activities of this compound are not widely reported, the known insecticidal and fungicidal properties of related compounds suggest that this scaffold warrants investigation. frontiersin.org The synthesis of novel quinoxaline (B1680401) derivatives, which are also N-heterocycles, has led to compounds with herbicidal, fungicidal, and insecticidal activities, further supporting the exploration of diverse heterocyclic scaffolds in agrochemical research. nih.gov

Investigation of Herbicidal or Fungicidal Precursors

There is no specific scientific literature available that investigates this compound as a direct precursor for herbicidal or fungicidal agents. The potential of brominated heterocyclic compounds in agrochemicals is an area of general interest; however, studies detailing the synthesis of new pesticides starting from this compound, or reporting on the biological activity of its derivatives against plant pathogens or weeds, have not been published. Research in this domain has focused on other halogenated or substituted quinoline and isoquinoline derivatives, leaving the specific role of the 6,7-dibromo isomer uncharacterized.

Contributions to Materials Science and Photochemistry

The application of the this compound scaffold in materials science and photochemistry is also an area that remains to be explored, according to available scientific reports. The following subsections outline the absence of specific research in key areas.

Integration into Catalytic Systems and Photocatalysis

While the broader family of isoquinoline derivatives has been utilized in the development of organic photocatalysts and as ligands in catalytic systems, there are no specific reports on the integration of this compound into such frameworks. nih.gov The electronic properties of the isoquinoline core make it an attractive scaffold for photocatalysis, but studies leveraging the specific electronic and steric effects of the 6,7-dibromo substitution pattern are absent from the current body of research. nih.gov

Applications in Optoelectronic and Luminescent Materials

Similarly, the potential of this compound in the field of optoelectronic and luminescent materials has not been investigated in published studies. The introduction of heavy atoms like bromine can, in principle, influence the photoluminescent properties of organic molecules, for instance, by promoting phosphorescence through the heavy-atom effect. Nevertheless, there is no experimental data or theoretical studies in the literature that explore these properties for this compound or its derivatives for applications in devices like organic light-emitting diodes (OLEDs) or as molecular sensors.

Future Directions and Emerging Research Avenues for 6,7 Dibromoisoquinoline

Development of Highly Efficient and Sustainable Synthetic Routes

Future research will prioritize the development of synthetic methodologies for 6,7-dibromoisoquinoline and its analogs that are not only efficient but also environmentally benign. Traditional multi-step syntheses often involve harsh conditions and generate significant chemical waste, prompting a shift towards greener alternatives. researchgate.net

Key areas of development include:

Visible-Light Photocatalysis: This approach utilizes light as a renewable energy source to drive chemical reactions, often under mild conditions. nih.gov Future work could focus on developing photocatalytic C-H activation and bromination strategies or cyclization reactions that lead directly to the isoquinoline (B145761) core, minimizing the use of toxic reagents and high temperatures.

Novel Solvent Systems: Research into the use of non-traditional, recyclable solvents like deep eutectic solvents (DES) presents a promising avenue for reducing the environmental impact of synthesis. researchgate.net These solvents can enhance reaction rates and selectivity while being biodegradable and economical.

Atom-Economical Reactions: Methodologies that maximize the incorporation of all starting material atoms into the final product are central to sustainable chemistry. Future syntheses will likely focus on cascade or one-pot reactions that build the this compound framework in a single, efficient sequence, avoiding lengthy purification steps and reducing solvent usage. nih.gov

Exploration of Undiscovered Reactivity and Transformation Pathways

The two bromine atoms at the C6 and C7 positions are prime handles for a variety of chemical transformations, yet their full potential remains to be unlocked. Future research will delve into creating more complex molecular architectures through selective and novel functionalization reactions.

Sequential and Site-Selective Cross-Coupling: A major focus will be on the differential reactivity of the two C-Br bonds. Developing palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, or Buchwald-Hartwig) that can selectively functionalize one bromine atom while leaving the other intact is a key objective. nih.govnih.gov This would allow for the stepwise and controlled introduction of different substituents, leading to a diverse library of 6,7-disubstituted isoquinoline derivatives that are otherwise difficult to access.

Metal-Free Transformations: Moving beyond traditional transition-metal catalysis, emerging research may explore metal-free activation of the C-Br bonds. For instance, photoarylation reactions, where light is used to induce the formation of carbon-carbon bonds, represent a novel and sustainable method for functionalizing dibromo-heteroaromatics without the need for metal catalysts. nih.gov

Exploitation of Halogen Bonding: The ability of bromine atoms to act as halogen bond donors is an underexplored aspect of this compound's reactivity. nih.govresearchgate.net Future studies could investigate how these non-covalent interactions can be used to direct self-assembly, control crystal engineering, or influence reactivity in supramolecular chemistry.

Advanced Applications in Interdisciplinary Chemical Sciences

While isoquinoline derivatives are well-established in medicinal chemistry, future applications of this compound are poised to expand into materials science, chemical biology, and organic electronics. amerigoscientific.com

Organic Electronics: Dihalogenated aromatic and heteroaromatic compounds are critical intermediates in the synthesis of materials for organic electronics. nbinno.comnbinno.com this compound could serve as a key building block for creating novel organic semiconductors, hole transport materials for Organic Light-Emitting Diodes (OLEDs), and polymers for Organic Photovoltaics (OPV). nbinno.com Its rigid, planar structure and sites for electronic modification make it an attractive candidate for these advanced applications.

Fluorescent Probes and Sensors: The isoquinoline core is a known fluorophore. By functionalizing the 6- and 7-positions, researchers can tune the photophysical properties of the molecule, such as its emission wavelength and quantum yield. nih.gov This opens the door to designing novel fluorescent probes for detecting metal ions, nucleic acids, or other biologically relevant molecules, with applications in bioimaging and diagnostics. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs): The nitrogen atom in the isoquinoline ring and substituents introduced at the bromine positions can act as ligands for coordinating with metal ions. This makes this compound derivatives potential candidates for constructing novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. amerigoscientific.com

Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of Novel Dibromoisoquinoline Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules. These computational tools can rapidly analyze vast chemical spaces, predict properties, and accelerate the design-synthesis-test cycle.

De Novo Design and Inverse QSAR: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing chemical data to design entirely new this compound derivatives with desired properties. nbinno.com This "inverse QSAR" approach allows researchers to specify target criteria (e.g., a specific fluorescence wavelength or binding affinity) and have the model generate candidate structures that meet those parameters.

Reaction and Site-Selectivity Prediction: ML models, particularly graph neural networks, can predict the outcomes and regioselectivity of chemical reactions. nih.gov For this compound, this could be used to predict which of the two bromine atoms will react under specific cross-coupling conditions, guiding synthetic strategy and reducing trial-and-error experimentation. amerigoscientific.com

Property Prediction: AI can be employed to build accurate predictive models for various molecular properties, including physicochemical characteristics (solubility, lipophilicity) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. nih.gov This allows for the rapid virtual screening of potential derivatives before committing resources to their synthesis, focusing efforts on compounds with the highest probability of success for a given application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6,7-dibromoisoquinoline, and how can purity be validated?

- Methodological Answer : this compound can be synthesized via halogenation of isoquinoline derivatives using brominating agents (e.g., Br₂ in acetic acid) or through metal-halogen exchange reactions. For example, a similar compound (6,8-dibromoquinoline) was synthesized by refluxing tetrahydroquinoline derivatives with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in benzene under argon . Purity validation involves chromatographic techniques (TLC, HPLC) and spectroscopic characterization (¹H/¹³C NMR). High-resolution mass spectrometry (HRMS) is critical for confirming molecular mass, as demonstrated in the synthesis of 6,7-dimethoxyisoquinoline derivatives .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 297 K is the gold standard. For 6,8-dibromoquinoline, SCXRD revealed planarity in the quinoline skeleton (max deviation: 0.029–0.031 Å) and π-π stacking interactions (3.634 Å between aromatic rings) stabilizing the crystal lattice . Similar methods apply to this compound. Halogen bonding (C–Br···N) may also contribute, though this requires further validation.

Q. What biological activities are associated with brominated isoquinoline derivatives, and how are these assays designed?

- Methodological Answer : Brominated quinolines exhibit antimicrobial, antineoplastic, and anti-inflammatory properties. For example, 6,8-dibromoquinoline derivatives were tested against Plasmodium falciparum using in vitro growth inhibition assays . Assay design includes dose-response curves (IC₅₀ determination), positive controls (e.g., chloroquine for antimalarial studies), and cytotoxicity profiling against mammalian cell lines (e.g., HEK293).

Advanced Research Questions

Q. How can regioselectivity in reactions involving this compound be analyzed experimentally and computationally?

- Methodological Answer : Regioselectivity in cycloaddition or substitution reactions can be probed using 2D NMR (COSY, NOESY) to assign product structures, as seen in studies of indenynes . Density functional theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) predict transition-state energies and electronic parameters (NBO charges) to explain selectivity trends . For example, electron-donating groups may favor crowded products due to steric and electronic effects.

Q. What role do non-covalent interactions (e.g., π-π stacking, halogen bonds) play in the solid-state properties of this compound?

- Methodological Answer : SCXRD and Hirshfeld surface analysis quantify interactions. In 6,8-dibromoquinoline, π-π stacking contributed to a melting point of 195°C and influenced solubility . Halogen bonds (Br···Br: ~3.5 Å) may further stabilize co-crystals. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability linked to these interactions.

Q. How can contradictions in reported biological data for brominated isoquinoline derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Meta-analysis of dose-response data and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) improve reproducibility. For example, discrepancies in IC₅₀ values for antimalarial activity may require cross-validation using synchronized parasite cultures and ATP-based viability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.